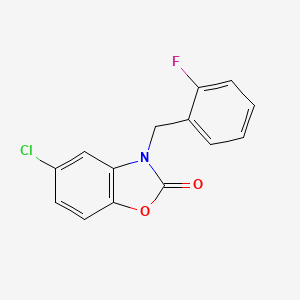

5-chloro-3-(2-fluorobenzyl)-1,3-benzoxazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

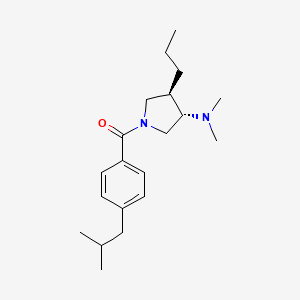

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures including reductive amination, cyclization, N-alkylation, and chlorination processes. A notable example is the automated synthesis of a nonpeptide CCR1 antagonist, illustrating complex synthesis pathways for similar chemical entities (Mäding et al., 2006). These methodologies can potentially be adapted or serve as inspiration for synthesizing the subject compound.

Molecular Structure Analysis

Molecular structure analysis of compounds with similar frameworks involves X-ray crystallography, spectral analysis (IR, 1H NMR, and EI mass spectral analysis), and theoretical studies (DFT calculations, HOMO–LUMO analysis) to confirm structure and investigate intramolecular interactions (Özbey et al., 2004). These studies provide a deep understanding of the electronic structure, geometry, and potential reactivity of such compounds.

Chemical Reactions and Properties

Chemical reactions and properties of similar compounds are often characterized by their reactivity towards various chemical agents, demonstrating a range of chemical transformations such as condensation, cyclization, and substitution reactions. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid to synthesize thiazolo[3,2-a]benzimidazol-3(2-H)-ones showcases the versatility of related compounds in undergoing heterocyclic transformations (Pujari et al., 1990).

Wissenschaftliche Forschungsanwendungen

Quantum Mechanical Studies of Aromatic Halogen-Substituted Compounds

A study conducted by Mary et al. (2019) explored the quantum mechanical properties of aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including analysis on their light harvesting efficiencies. This research suggests potential applications in developing novel inhibitor molecules for enzymes like Topoisomerase II and designing new dye-sensitized solar cells (DSSCs) due to the compounds' light harvesting capabilities (Mary et al., 2019).

Antimicrobial Activity

Synthesis and Biological Evaluation of Novel Antimicrobial Agents

Fang et al. (2016) designed and synthesized a series of 5-fluorouracil benzimidazoles showing significant antimicrobial activities. A specific derivative demonstrated remarkable activities against various strains, indicating these compounds' potential as new antimicrobial agents (Fang et al., 2016).

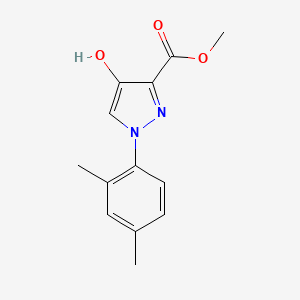

π-Hole Tetrel Bonding Interactions

π-Hole Tetrel Bonding in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives

Ahmed et al. (2020) reported the synthesis, characterization, and analysis of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. These interactions have implications for understanding molecular assembly and designing novel compounds with specific interaction capabilities (Ahmed et al., 2020).

Cationic Cyclic Carbene Complexes

Cationic Cyclic Carbene Complexes of Metals

Research by Fraser et al. (1974) into cationic cyclic carbene complexes of iridium(III), nickel(II), palladium(II), and platinum(II) revealed the formation of such complexes via reactions of 2-chloro-derivatives of benzoxazole. This study provides insights into the synthesis and properties of metal complexes that could have various industrial and research applications (Fraser et al., 1974).

Anticancer Agents

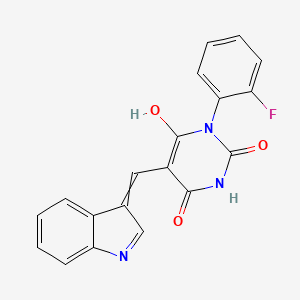

Novel Aplysinopsin Analogs as Anticancer Agents

A study by Penthala et al. (2011) focused on the synthesis and in vitro evaluation of novel benzyl aplysinopsin analogs as potential anticancer agents. They identified compounds with significant cytotoxicity against melanoma and ovarian cancer cells, highlighting the potential of these analogs in anticancer drug development (Penthala et al., 2011).

Eigenschaften

IUPAC Name |

5-chloro-3-[(2-fluorophenyl)methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFNO2/c15-10-5-6-13-12(7-10)17(14(18)19-13)8-9-3-1-2-4-11(9)16/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRKQUCASRYLBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=CC(=C3)Cl)OC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)

![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)

![N-{[(3,4-dichlorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5577939.png)

![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5577946.png)

![N-{[(2S,4S)-4-fluoro-1-(2-methyl-3-furoyl)pyrrolidin-2-yl]methyl}-2-methylbenzenesulfonamide](/img/structure/B5577951.png)

![2-[5-(2-methyltetrahydrofuran-2-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5577957.png)

![N'-{[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5577965.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5577981.png)

![N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide](/img/structure/B5577999.png)

![9-(5-isopropyl-2-methyl-3-furoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578000.png)

![3-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5578009.png)